エリオカリシンB

概要

説明

Eriocalyxin B is a natural ent-kaurane diterpenoid compound extracted from the traditional Chinese herb Isodon eriocalyx var. laxiflora, belonging to the family Lamiaceae . This compound has garnered significant attention due to its multiple biological activities, including anti-tumor and anti-inflammatory properties .

科学的研究の応用

Eriocalyxin B has a wide range of scientific research applications, particularly in the fields of chemistry, biology, medicine, and industry . Some of its notable applications include:

Chemistry: Eriocalyxin B is used as a starting material for the synthesis of various derivatives with enhanced biological activities.

Industry: The compound’s unique properties make it suitable for use in the development of pharmaceuticals and other industrial applications.

作用機序

Eriocalyxin B (EriB) is a natural ent-Kaurene diterpenoid extracted from the traditional Chinese herb Isodon eriocalyx . It has been recognized for its potent anticancer and anti-inflammatory activities .

Target of Action

EriB primarily targets the Nuclear Factor kappa B (NF-κB) . NF-κB is a transcriptional factor that plays a critical role in cell survival and inflammatory processes . It has become a target for intense drug development for the treatment of cancer, inflammatory, and autoimmune diseases .

Mode of Action

EriB inhibits the proliferation of cancer cells by prompting apoptosis, arresting the cell cycle, and modulating cell signaling pathways . It selectively inhibits NF-κB activity by targeting multiple steps of the NF-κB activation pathway . It interferes with the binding of both p65 and p50 subunits to the response element in a noncompetitive manner .

Biochemical Pathways

The regulation of signaling pathways in cancerous cells by EriB involves the modulation of various apoptosis-related factors (Bak, Bax, caspases, XIAP, survivin, and Beclin-1), transcriptional factors (NF-κB, STAT3, Janus-activated kinase 2, Notch, AP-1, and lκBα), enzymes (cyclooxygenase 2, matrix metalloproteinase 2 [MMP-2], MMP-9, and poly (ADP-ribose) polymerase), cytokines, and protein kinases (mitogen-activated protein kinase and ERK1/2) .

Result of Action

EriB exhibits anticancer effects against various types of cancer, including breast, pancreatic, leukemia, ovarian, lung, bladder, and colorectal cancer . It inhibits the transcription of NF-κB downstream gene products, including cyclooxygenase-2 and inducible nitric-oxide synthase, induced by tumor necrosis factor-α or lipopolysaccharide in macrophages and hepatocarcinoma cells .

Action Environment

It is known that erib is a natural entity and its extraction from the traditional chinese herb isodon eriocalyx suggests that it may have evolved to be effective in the natural environment where the herb grows .

準備方法

Synthetic Routes and Reaction Conditions: Eriocalyxin B can be synthesized through various methods. One common approach involves dissolving eriocalyxin B in solvents such as ethanol, methanol, or acetone to obtain an eriocalyxin B solution . The solution is then subjected to specific reaction conditions to achieve the desired product.

Industrial Production Methods: Industrial production of eriocalyxin B often involves the preparation of a nanosuspension. This method includes combining eriocalyxin B with a surface-active agent, an additive, and a drying supporting agent in a specific weight ratio . The resulting nanosuspension enhances the solubility and stability of eriocalyxin B, making it suitable for therapeutic applications.

化学反応の分析

Types of Reactions: Eriocalyxin B undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are crucial for modifying the compound’s structure and enhancing its biological activity.

Common Reagents and Conditions: Common reagents used in the reactions involving eriocalyxin B include oxidizing agents, reducing agents, and nucleophiles. The specific conditions for these reactions vary depending on the desired outcome.

Major Products Formed: The major products formed from the reactions of eriocalyxin B include derivatives with enhanced anti-tumor and anti-inflammatory properties. These derivatives are often more potent and have improved pharmacokinetic profiles.

類似化合物との比較

Eriocalyxin B is unique among ent-kaurane diterpenoids due to its potent biological activities and specific molecular targets. Similar compounds include:

17-hydroxy-jolkinolide B: Another ent-kaurane diterpenoid with anti-tumor activities.

Parthenolide: A sesquiterpene lactone with anti-inflammatory and anti-cancer properties.

Xanthatin: A natural product with significant anti-proliferative effects.

Andrographolide: A diterpenoid lactone known for its anti-inflammatory and anti-cancer activities.

Eriocalyxin B stands out due to its ability to modulate multiple signaling pathways and its potential for therapeutic applications in various diseases.

生物活性

Eriocalyxin B (EriB), a natural diterpenoid compound derived from Rabdosia eriocalyx, has garnered significant attention in recent years due to its diverse biological activities, particularly in the fields of oncology and neuroprotection. This article explores the mechanisms through which EriB exerts its effects, supported by various studies and findings.

Eriocalyxin B exhibits a multifaceted mechanism of action, primarily influencing apoptosis, inflammation, and angiogenesis.

1. Induction of Apoptosis

EriB has been shown to induce apoptosis in various cancer cell lines, particularly in acute myeloid leukemia (AML). In a study involving the Kasumi-1 cell line, EriB treatment led to:

- Downregulation of Anti-apoptotic Proteins : Significant decreases in Bcl-2 and Bcl-X_L levels were observed, indicating a shift towards pro-apoptotic signaling pathways. This was accompanied by mitochondrial instability and caspase-3 activation, which are critical markers of apoptosis .

- NF-κB Inhibition : EriB inhibited NF-κB activation by preventing its nuclear translocation, thereby promoting cell death in sensitive leukemia cells .

2. Anti-inflammatory Effects

EriB also demonstrates potent anti-inflammatory properties. A study on ischemic stroke models revealed that EriB:

- Reduced Neuroinflammation : By suppressing microglial overactivation, EriB mitigated neuronal injury and improved outcomes in mice subjected to permanent middle cerebral artery occlusion (pMCAO). This effect was linked to the modulation of the NF-κB signaling pathway, which is crucial in inflammatory responses .

- Decreased Cytokine Levels : EriB treatment resulted in lowered levels of pro-inflammatory cytokines such as TNF-α and IL-6, further supporting its role as an anti-inflammatory agent .

3. Anti-angiogenic Activity

Research indicates that EriB inhibits angiogenesis through modulation of vascular endothelial growth factor receptor 2 (VEGFR-2) signaling:

- Inhibition of Tumor Vascularization : In vivo studies demonstrated that EriB reduced tumor growth and angiogenesis in breast cancer models by interfering with VEGF-induced signaling pathways .

- Gene Expression Modulation : EriB treatment affected over 1500 genes related to cell adhesion and angiogenesis, suggesting a broad impact on tumor microenvironment interactions .

Case Studies and Experimental Findings

Several studies have elucidated the biological activities of Eriocalyxin B across different conditions:

特性

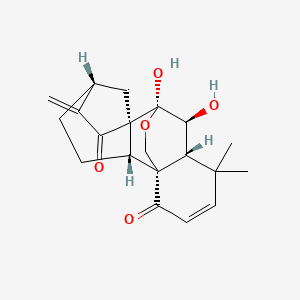

IUPAC Name |

(1S,2S,5R,8S,9S,10S,11R)-9,10-dihydroxy-12,12-dimethyl-6-methylidene-17-oxapentacyclo[7.6.2.15,8.01,11.02,8]octadec-13-ene-7,15-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H24O5/c1-10-11-4-5-12-18-9-25-20(24,19(12,8-11)15(10)22)16(23)14(18)17(2,3)7-6-13(18)21/h6-7,11-12,14,16,23-24H,1,4-5,8-9H2,2-3H3/t11-,12+,14-,16+,18-,19+,20-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RTIKCEKESDRWAE-UJVKWQRCSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(C=CC(=O)C23C1C(C(C45C2CCC(C4)C(=C)C5=O)(OC3)O)O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1(C=CC(=O)[C@]23[C@@H]1[C@@H]([C@]([C@]45[C@H]2CC[C@H](C4)C(=C)C5=O)(OC3)O)O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H24O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID801317705 | |

| Record name | Eriocalyxin B | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID801317705 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

344.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

84745-95-9 | |

| Record name | Eriocalyxin B | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=84745-95-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Eriocalyxin B | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID801317705 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。